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Disclaimer: Initial searches for "IETP2" did not yield relevant results. This guide proceeds under

the strong assumption that the intended subject was "IFIT2" (Interferon-Induced Protein with

Tetratricopeptide Repeats 2), a well-studied protein in immunology. The preponderance of

available research focuses on murine models; therefore, this guide primarily compares the

function of IFIT2 across different disease models in mice.

Interferon-Induced Protein with Tetratricopeptide Repeats 2 (IFIT2), also known as ISG54, is a

critical effector protein in the innate immune system.[1] As an Interferon-Stimulated Gene

(ISG), its expression is robustly induced by type I interferons (IFN-α/β) in response to pathogen

invasion.[2][3] Extensive research, primarily in mouse models, has established IFIT2 as a key

player in host defense against viral infections, particularly those targeting the nervous system,

and as a modulator of autoimmune inflammation.[2][4][5] IFIT proteins function by recognizing

and binding viral and cellular RNAs and proteins, thereby inhibiting viral replication and

modulating cellular processes like translation and apoptosis.[3][6][7]

This guide provides a comparative overview of IFIT2's performance in different experimental

animal models, presenting quantitative data, detailed experimental protocols, and visualizations

of the relevant biological pathways and workflows.
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The function of IFIT2 has been interrogated using various mouse models, most notably

knockout (Ifit2-/-) mice. The following table summarizes key quantitative findings from these

studies.
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Animal Model

Disease

Model/Challeng

e

Key Findings in

Ifit2-/- vs. Wild-

Type (WT) Mice

Quantitative

Data Highlights
References

Mus musculus

(C57BL/6)

Vesicular

Stomatitis Virus

(VSV) Infection

(Neurotropic)

Ifit2 is essential

for protecting

neurons of both

the peripheral

(PNS) and

central nervous

system (CNS)

from VSV. Its

absence leads to

rapid viral spread

and lethal

neuropathy.[2][6]

- Survival: 100%

mortality in Ifit2-/-

mice vs. >80%

survival in WT

mice after

footpad infection.

[2] - Viral Titer

(Brain):

Significantly

higher VSV titers

in the brains of

Ifit2-/- mice post-

intranasal

infection.[6]

[2][6]

Mus musculus

(C57BL/6)

Mouse Hepatitis

Virus (MHV)

Infection

(Neurotropic

Coronavirus)

Ifit2 protects

against MHV-

induced

encephalitis and

mortality by

promoting IFN-α/

β induction in

macrophages

and microglia,

thus limiting viral

replication and

spread in the

CNS.[5][8]

- Survival: ~60%

mortality in Ifit2-/-

mice vs. 100%

survival in WT

mice.[8] - Viral

Titer (Brain):

100- to 1000-fold

higher viral loads

in the brains of

Ifit2-/- mice.[8] -

IFN-β mRNA:

Significantly

reduced IFN-β

expression in the

CNS of Ifit2-/-

mice.[8]

[5][8]

Mus musculus

(C57BL/6)

Experimental

Autoimmune

Encephalomyeliti

Ifit2 plays a novel

regulatory role in

limiting

- Disease

Severity:Ifit2-/-

mice exhibit

[4]
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s (EAE) (Model

for Multiple

Sclerosis)

autoimmune

neuroinflammatio

n. Its deficiency

exacerbates

disease severity,

increases

immune cell

infiltration, and

impairs

remyelination.[4]

significantly

higher clinical

EAE scores.[4] -

Cell Infiltration:

Increased

numbers of

myeloid cells and

T-cells in the

CNS of Ifit2-/-

mice.[4] -

Remyelination:

Myelin debris

clearance and

remyelination are

substantially

impaired in Ifit2-/-

CNS tissues.[4]

Mus musculus

(C57BL/6)

West Nile Virus

(WNV) Infection

(Neurotropic)

Ifit2 is crucial for

protection

against WNV,

with its absence

leading to

increased viral

replication in the

CNS.[5][7]

- Viral

Replication:

Enhanced WNV

infection in the

CNS of Ifit2-/-

mice.[7]

[5][7]

Mus musculus

(C57BL/6)

LPS-Induced

Septic Shock

Studies show

conflicting

results, with

some indicating

that the absence

of Ifit2 improves

survival by

reducing TNFα

and IL-6

secretion,

highlighting a

context-

- Survival:

Significantly

improved

survival in Ifit2-/-

mice challenged

with LPS.[5]

[5]
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dependent role.

[5]

Signaling Pathways and Logical Relationships
Visualizing the signaling cascades and functional interactions involving IFIT2 is crucial for

understanding its mechanism of action.
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Caption: Type I Interferon signaling pathway leading to IFIT2 induction upon viral recognition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15573216?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IFIT2 Protein

eIF3 Complex

Binds to eIF3c
(in mice)

Viral RNA
(AU-rich / 5'-ppp-RNA)

Binds & Sequesters

Induction of
Apoptosis

Translation Pre-initiation
Complex Assembly

Inhibition of Viral
Protein Synthesis

Click to download full resolution via product page

Caption: Proposed antiviral mechanisms of the IFIT2 protein.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of IFIT2 in

animal models.

Ifit2 Knockout Mouse Model
Generation:Ifit2-/- mice are typically generated on a C57BL/6 background. The Ifit2 gene is

targeted by homologous recombination in embryonic stem (ES) cells. A targeting vector

containing neomycin resistance or another selection cassette flanked by sequences

homologous to the Ifit2 gene locus is introduced into ES cells. Correctly targeted clones are

identified by PCR and Southern blotting and injected into blastocysts to generate chimeric

mice. Chimeras are then bred to establish germline transmission of the null allele.

Genotyping: Routine genotyping is performed using PCR on DNA extracted from tail

biopsies. Three primers are used: a forward primer upstream of the targeted region, a
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reverse primer within the deleted region (WT allele-specific), and a second reverse primer

within the selection cassette (knockout allele-specific).

Viral Challenge Models
Vesicular Stomatitis Virus (VSV) Footpad Infection:

Virus Preparation: VSV stocks are grown and titered on Vero cells.

Infection: 6- to 8-week-old age-matched WT and Ifit2-/- mice are anesthetized. A dose of 1

x 10^7 plaque-forming units (PFU) of VSV in a volume of 20-30 µL phosphate-buffered

saline (PBS) is injected subcutaneously into the left hind footpad.[2]

Monitoring: Mice are monitored daily for signs of neuropathy (paralysis of the hind limbs)

and mortality for up to 14 days.[2]

Tissue Analysis: At specified time points post-infection, tissues such as the popliteal lymph

node, sciatic nerve, spinal cord, and brain are harvested for viral load quantification and

histological analysis.[2]

Mouse Hepatitis Virus (MHV) Intracranial Infection:

Virus Preparation: MHV-A59 strain is propagated in murine L2 cells.

Infection: 4- to 5-week-old mice are anesthetized and injected intracranially with

approximately 500 PFU of MHV-A59 in 30 µL of PBS.[8]

Monitoring: Mice are weighed and monitored daily for clinical signs of encephalitis (e.g.,

ruffled fur, hunched posture, paralysis) and mortality.[8]

Tissue Analysis: Brains are harvested at peak disease (typically 5-7 days post-infection)

for virological, immunological, and histological assays.[8]

Quantification of Viral Load (Plaque Assay)
Tissue Homogenization: Harvested tissues are weighed and homogenized in a known

volume of media (e.g., DMEM).
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Serial Dilution: The homogenate is clarified by centrifugation, and the supernatant is serially

diluted.

Infection of Monolayers: Confluent monolayers of susceptible cells (e.g., Vero cells for VSV)

in 6-well plates are infected with the dilutions.

Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells

are overlaid with a medium containing agarose or methylcellulose to restrict virus spread.

Plates are incubated for 2-3 days to allow plaque formation.

Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and

stained (e.g., with crystal violet). Plaques are counted, and the viral titer is calculated as PFU

per gram of tissue.

Gene Expression Analysis (Quantitative RT-PCR)
RNA Extraction: Total RNA is extracted from homogenized tissues or isolated cells using

Trizol reagent or commercial kits.

cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into cDNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.

qPCR: The qPCR reaction is performed using a thermal cycler with SYBR Green or TaqMan

probe-based chemistry. Gene-specific primers for Ifit2, Ifn-β, and a housekeeping gene (e.g.,

Gapdh, Actb) are used.

Analysis: The relative expression of the target gene is calculated using the ΔΔCt method,

normalizing to the housekeeping gene and comparing the experimental group (e.g., infected

Ifit2-/-) to the control group (e.g., infected WT).[2][4]
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Caption: Typical experimental workflow for studying IFIT2 function in a mouse viral infection

model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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